![molecular formula C11H14O B13829031 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde CAS No. 38284-42-3](/img/structure/B13829031.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[221]hept-5-en-2-yl)methacrylaldehyde is a chemical compound with the molecular formula C11H14O It features a bicyclic structure, specifically a norbornene ring, which is fused with a methacrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methacrylaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylaldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound shares the bicyclic structure but has a carboxylic acid group instead of an aldehyde group.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound features a similar bicyclic structure with a triethoxysilane group.
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde is unique due to the presence of both the norbornene ring and the methacrylaldehyde group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
38284-42-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H14O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,7,9-11H,5-6H2,1H3/b8-4+ |
InChI Key |
CVCVVXNCGPBRSF-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\C1CC2CC1C=C2)/C=O |
Canonical SMILES |
CC(=CC1CC2CC1C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


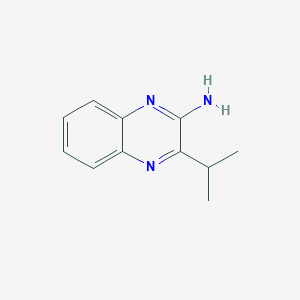
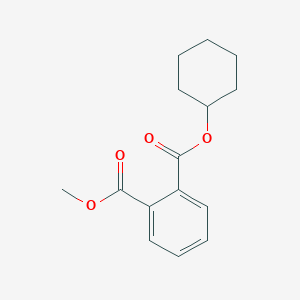

![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)


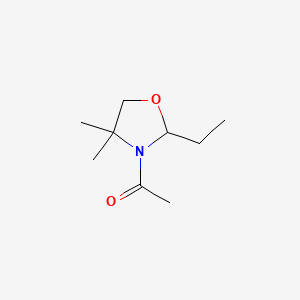
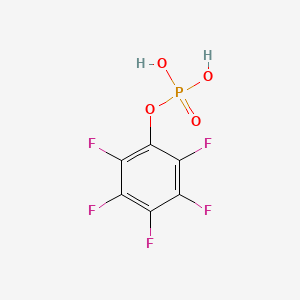
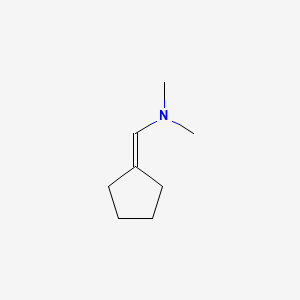
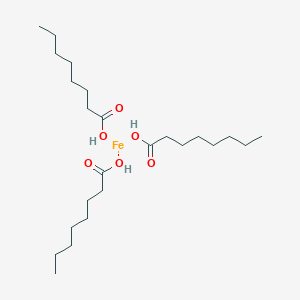
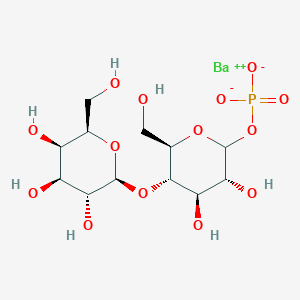
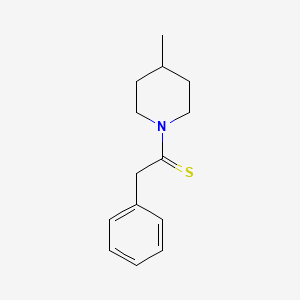
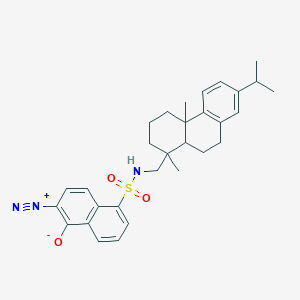
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
